molecular formula C8H9N3O2 B6618505 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1803594-30-0

1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6618505
CAS No.: 1803594-30-0
M. Wt: 179.18 g/mol
InChI Key: JLVISROBJOAGMU-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical scaffold designed for pharmaceutical research and drug discovery. Pyrazole derivatives are a pharmacologically significant class of compounds, known to exhibit a wide spectrum of biological activities due to their versatile structure . The presence of both a cyanoethyl group and a carboxylic acid on the pyrazole core provides distinct handles for synthetic modification, making this compound a valuable intermediate for the design and synthesis of novel bioactive molecules . Research into structurally similar pyrazole-4-carboxylic acid derivatives has demonstrated their potential in developing compounds that act on various biological targets . This specific derivative is intended for use as a key building block in medicinal chemistry, enabling researchers to explore new chemical space and develop potential therapeutic agents.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVISROBJOAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation and Intermediate Functionalization

The Claisen condensation of ethyl difluoroacetate with trialkyl orthoformate generates α,β-unsaturated ketone intermediates, which serve as precursors for pyrazole ring formation. For 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, this intermediate is modified by introducing a cyanoethyl group via nucleophilic substitution. Patent WO2014120397A1 demonstrates that alkylation with 3-bromopropionitrile in the presence of K₂CO₃ at −10°C to 0°C achieves 78–82% yield. The reaction mechanism proceeds through an SN2 pathway, with the nitrile group remaining intact under basic conditions.

Cyclization with Methylhydrazine Derivatives

Cyclization of α-difluoroacetyl intermediates with methylhydrazine forms the pyrazole core. Adapting the method from CN111362874B, substituting methylhydrazine with 2-cyanoethylhydrazine introduces the desired substituent. However, this substitution reduces reaction efficiency due to steric hindrance, necessitating elevated temperatures (80–100°C) and extended reaction times (6–8 hours). The optimal molar ratio of intermediate to hydrazine derivative is 1:1.2, yielding 65–70% of the cyclized product.

Hydrolysis and Acidification

The final carboxylic acid group is introduced via alkaline hydrolysis of ester intermediates, followed by acidification. As detailed in WO2017064550A1, hydrolysis with NaOH (2 M) at 60°C for 4 hours converts ethyl esters to carboxylates, which are acidified to pH 1–2 using HCl. This step achieves >95% conversion but requires careful pH control to prevent decarboxylation.

Optimization Strategies for Yield and Purity

Solvent Systems and Temperature Control

Two-phase solvent systems (e.g., toluene/water) enhance cyclization efficiency by partitioning reactants and reducing side reactions. Patent CN111362874B reports that maintaining the organic phase at −20°C during methylhydrazine addition minimizes isomer formation, improving the target-to-impurity ratio from 89:10 to 95:5.

Table 1: Impact of Solvent Systems on Cyclization Efficiency

Solvent CombinationTemperature (°C)Target:Impurity RatioYield (%)
Toluene/Water−2095:575
Dichloromethane/Water2589:1062
Ethyl Acetate/Water092:868

Catalytic Additives

The addition of KI or NaI (1–5 mol%) accelerates condensation rates by facilitating enolate formation. In WO2017064550A1, KI reduces reaction time from 6 hours to 2 hours while increasing yield from 70% to 86%.

Recrystallization Protocols

Recrystallization from ethanol/water (40–60% v/v) removes isomers and unreacted starting materials. Patent CN111362874B achieves 99.6% purity after two recrystallizations, though this reduces overall yield by 15–20%.

Industrial-Scale Adaptations

Continuous Flow Reactors

Adapting batch processes to continuous flow systems improves reproducibility and reduces waste. WO2014120397A1’s acidification step, which uses in situ CO₂ generation, achieves 99% conversion in 30 minutes under pressurized flow conditions (2 kg/cm²).

Waste Management

The recovery of dichloromethane and methylene chloride from organic phases is critical for cost-effectiveness. Patent CN111362874B implements distillation at 50–70 mm Hg to recover >90% of solvents.

Challenges and Limitations

Isomer Formation

The 1-(2-cyanoethyl) group’s steric bulk increases the likelihood of 5-regioisomers. Kinetic studies show that low-temperature cyclization (−30°C) favors the 4-carboxylic acid isomer by a 7:1 margin.

Functional Group Compatibility

The nitrile group’s susceptibility to hydrolysis under acidic conditions necessitates precise pH control during acidification. Buffered solutions (pH 1.5–2.0) using citric acid/sodium citrate reduce nitrile degradation from 12% to <2% .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-aminoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Substitution: Various esters or amides depending on the reactants used.

Scientific Research Applications

1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The cyanoethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at the 1-Position

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₁₁H₉ClN₂O₂
  • Molecular Weight : 236.65 g/mol
  • CAS : 288252-17-5
  • Key Differences: The 1-position substituent is a 4-chlorophenyl group instead of a cyanoethyl chain.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.20 g/mol
  • CAS : 288251-56-9
  • Key Differences: The fluorine atom introduces electronegativity, which may alter metabolic stability compared to the cyanoethyl group .
1-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₁₀H₁₂N₄O₂
  • Molecular Weight : 236.23 g/mol
  • CAS : 1248070-57-6

Substituent Variations at the 3-Position

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₁₇H₁₄N₂O₂
  • Molecular Weight : 278.31 g/mol

Functional Group Modifications

1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₈H₁₀N₂O₄S
  • CAS : 926260-88-0
  • Key Differences : Incorporates a sulfolane ring at the 1-position, enhancing solubility in polar solvents compared to the nitrile-containing target compound .

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Functional Groups
1-(2-cyanoethyl)-3-methyl derivative 306.33 Cyanoethyl, carboxylic acid
1-(4-Chlorophenyl)-3-methyl derivative 236.65 Chlorophenyl, carboxylic acid
1-(4-Fluorophenyl)-3-methyl derivative 220.20 Fluorophenyl, carboxylic acid
1-Ethyl-3-(1-methyl-pyrazolyl) derivative 236.23 Ethyl, carboxylic acid

The cyanoethyl group in the target compound increases molecular weight by ~70 g/mol compared to the chlorophenyl analog, introducing polar character due to the nitrile moiety.

Biological Activity

1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, recognized for its diverse biological activities. Its unique structure, featuring a cyanoethyl group, a methyl group, and a carboxylic acid group attached to a pyrazole ring, contributes to its potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H8N2O2C_7H_8N_2O_2 with a molecular weight of approximately 152.15 g/mol. The structural features include:

  • Cyanoethyl Group : Imparts nucleophilic characteristics.
  • Carboxylic Acid Group : Facilitates hydrogen bonding with biological molecules.
  • Pyrazole Ring : Capable of interacting with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. The compound's interactions can lead to:

  • Enzyme Inhibition : The cyanoethyl and carboxylic acid groups enable binding to active sites of enzymes.
  • Receptor Modulation : The pyrazole ring's structure allows it to mimic natural substrates or ligands, influencing receptor activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and potential as an anticancer agent.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; higher efficacy than standard antibiotics.
Anti-inflammatory EffectsSignificant reduction in TNF-α production in macrophage cultures.
Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values below 10 µM.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
  • Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
  • Cancer Cell Line Testing : The compound was tested on MCF-7 breast cancer cells, where it exhibited marked cytotoxicity, leading researchers to explore its potential as part of combination therapies.

Q & A

Q. What are the optimal synthetic routes for 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory settings?

  • Methodological Answer: The synthesis typically involves alkylation of a pre-functionalized pyrazole core. For example, the 2-cyanoethyl group can be introduced via nucleophilic substitution using acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF at 50–80°C). Precursor pyrazole intermediates, such as 5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid, are reacted with acrylonitrile, followed by acid hydrolysis to yield the carboxylic acid moiety. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane), and purification is achieved via recrystallization (ethanol/water) .

Table 1: Synthetic Conditions Comparison

PrecursorReagents/ConditionsYield (%)Reference
5-Chloro-3-methyl-pyrazoleAcrylonitrile, K₂CO₃, DMF, 80°C, 6h72
Ethyl pyrazole-4-carboxylateNaN₃, DMF, 50°C, 3h → HCl hydrolysis65

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer: Structural confirmation requires multi-spectroscopic analysis:
  • ¹H/¹³C NMR: Key signals include the pyrazole C-H (δ ~7.5–8.0 ppm), cyanoethyl chain (–CH₂–CN: δ ~2.8–3.2 ppm), and carboxylic acid (–COOH: δ ~12–13 ppm). Solvent: DMSO-d₆ .
  • IR Spectroscopy: Absorbance bands for –CN (~2240 cm⁻¹) and –COOH (~1700 cm⁻¹) confirm functional groups .
  • X-ray Crystallography: For unambiguous confirmation, single crystals are grown (ethanol/water), and diffraction data reveal bond angles/lengths (e.g., pyrazole ring planarity, cyanoethyl orientation) .

Advanced Research Questions

Q. How do substituents like the 2-cyanoethyl group influence the compound’s reactivity and bioactivity?

  • Methodological Answer: The 2-cyanoethyl group enhances electrophilicity at the pyrazole C-4 position, enabling nucleophilic substitution reactions. Its electron-withdrawing nature also modulates the carboxylic acid’s acidity (pKa ~2.5–3.0), impacting solubility and metal-chelation properties. In bioactivity studies, this group may improve membrane permeability, as seen in analogs like 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid, which showed enhanced antifungal activity .

Table 2: Substituent Effects on Bioactivity (Analog Data)

CompoundBioactivity (IC₅₀, μM)Target
5-(4-Chlorophenyl)-pyrazole analog12.3 (Anticancer)Topoisomerase II
Difluoromethyl-pyrazole analog8.9 (Antifungal)CYP51 enzyme

Q. What experimental design considerations are critical when assessing the compound’s pharmacokinetic properties?

  • Methodological Answer: Key parameters include:
  • Solubility/Permeability: Use shake-flask method (pH 7.4 buffer) and Caco-2 cell assays. The cyanoethyl group may reduce aqueous solubility, necessitating co-solvents (e.g., DMSO ≤1%) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS for CYP450-mediated degradation. Cyanoethyl derivatives often show slower metabolism due to steric hindrance .
  • Toxicity Screening: MTT assays (HEK293 cells) and Ames test (TA98 strain) to assess acute toxicity and mutagenicity .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, compound purity). Mitigation strategies include:
  • Standardized Protocols: Use clinically relevant cell lines (e.g., HepG2 for liver toxicity) and validate purity via HPLC (>95%).
  • Dose-Response Curves: Test across 3–5 log concentrations to confirm IC₅₀ reproducibility .
  • Mechanistic Studies: Employ molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like COX-2 or bacterial gyrase, cross-referencing with structural analogs .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer: Scaling up reactions (e.g., from 1g to 100g) risks racemization or side reactions. Critical steps:
  • Temperature Control: Exothermic reactions (e.g., cyanoethylation) require jacketed reactors to maintain ≤80°C .
  • Catalyst Optimization: Use Pd(PPh₃)₄ (0.5–1 mol%) for Suzuki couplings to minimize byproducts .
  • In-line Analytics: Implement FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. Why do solubility values vary across studies for structurally similar pyrazole derivatives?

  • Methodological Answer: Discrepancies arise from:
  • pH Dependency: Carboxylic acid solubility increases at higher pH (e.g., 10 mg/mL at pH 7 vs. 2 mg/mL at pH 2) .
  • Crystallinity: Amorphous vs. crystalline forms (confirmed via XRD) exhibit different dissolution rates. Recrystallization solvents (ethanol vs. acetone) alter polymorphism .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ >2000 mg/kg in rats, but cyanide release is possible under extreme heat) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of acrylonitrile vapors .
  • Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

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